5-nitro-1H-indazole-3-carboxylic Acid

MAO-B inhibition neuroprotection Parkinson's disease models

5-Nitro-1H-indazole-3-carboxylic acid (CAS 78155-76-7) features a dual-functional indazole core: C5 nitro for 28-fold MAO-B selectivity (IC50 0.99 µM) over 7-nitroindazole and 460-fold lower cNOS inhibition, plus C3-COOH for amide coupling/esterification. Enables FGFR1 inhibitors (IC50 <4.1 nM), radiosensitizers (NIES series), antichagasic agents (low cytotoxicity, benznidazole-like mechanism). Insist on authentic 5-nitro-3-carboxylic acid regioisomer; positional analogs yield divergent SAR.

Molecular Formula C8H5N3O4
Molecular Weight 207.14 g/mol
CAS No. 78155-76-7
Cat. No. B1311438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-1H-indazole-3-carboxylic Acid
CAS78155-76-7
Molecular FormulaC8H5N3O4
Molecular Weight207.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C(=O)O
InChIInChI=1S/C8H5N3O4/c12-8(13)7-5-3-4(11(14)15)1-2-6(5)9-10-7/h1-3H,(H,9,10)(H,12,13)
InChIKeyMLTOGNYOQHDCAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1H-indazole-3-carboxylic Acid (CAS 78155-76-7) Procurement Guide: Fragment Sourcing and Molecular Scaffold Utility


5-Nitro-1H-indazole-3-carboxylic Acid (CAS 78155-76-7) is a heterocyclic building block featuring an indazole core substituted with a nitro group at the 5-position and a carboxylic acid at the 3-position, with a molecular weight of 207.14 g/mol . This compound serves as a versatile fragment for molecular splicing, expansion, and modification, enabling the design and synthesis of novel drug candidates [1]. Its dual-functionality—an electron-withdrawing nitro group and a reactive carboxylic acid handle—positions it as a critical scaffold in medicinal chemistry programs targeting kinase inhibition, enzyme modulation, and radiosensitizer development [2].

5-Nitro-1H-indazole-3-carboxylic Acid (CAS 78155-76-7): Why 7-Nitroindazole and Unsubstituted Indazole Analogs Cannot Be Interchanged


Substituting 5-nitro-1H-indazole-3-carboxylic acid with a positional isomer or an unsubstituted analog is not scientifically defensible due to marked differences in enzyme inhibition selectivity and functional group reactivity. Comparative studies demonstrate that the nitro group position (5- vs. 6- vs. 7-) profoundly alters inhibitory potency against nitric oxide synthase (NOS) isoforms, with 5-nitroindazole exhibiting an IC50 of 1.15 mM against constitutive NOS, whereas 7-nitroindazole shows a 460-fold more potent IC50 of 2.5 µM [1]. Conversely, against human monoamine oxidase B (MAO-B), 5-nitroindazole (IC50 = 0.99 µM) demonstrates approximately 28-fold greater potency than 7-nitroindazole (IC50 = 27.8 µM) [2]. Additionally, the carboxylic acid moiety at the 3-position is essential for downstream derivatization via amide coupling or esterification—a capability absent in simple nitroindazoles lacking this functional handle [3]. These divergent selectivity profiles and synthetic utilities render generic substitution scientifically invalid for projects requiring reproducible structure-activity relationships (SAR) and reliable synthetic tractability.

5-Nitro-1H-indazole-3-carboxylic Acid (CAS 78155-76-7): Quantitative Head-to-Head Activity Data vs. 7-Nitroindazole and Indazole-3-carboxylic Acid Analogs


MAO-B Inhibition: 5-Nitroindazole Outperforms 7-Nitroindazole by 28-Fold in Human Enzyme Assays

5-Nitroindazole exhibits substantially more potent inhibition of human monoamine oxidase B (MAO-B) than 7-nitroindazole, the more widely studied NOS-inhibiting isomer. In a direct comparative assay using human MAO-B, 5-nitroindazole achieved an IC50 of 0.99 µM (Ki = 0.102 µM), whereas 7-nitroindazole required a 28-fold higher concentration to achieve equivalent inhibition (IC50 = 27.8 µM) [1]. This quantitative advantage positions 5-nitroindazole derivatives—and by extension 5-nitro-1H-indazole-3-carboxylic acid as their synthetic precursor—as superior starting points for neuroprotective agent development targeting MAO-B-mediated pathways.

MAO-B inhibition neuroprotection Parkinson's disease models

Constitutive NOS Inhibition: 5-Nitroindazole IC50 Diverges 460-Fold from 7-Nitroindazole

Against Ca²⁺-calmodulin-dependent constitutive nitric oxide synthase (cNOS) from bovine brain, 5-nitroindazole demonstrates dramatically weaker inhibition compared to its 7-nitro positional isomer. 5-Nitroindazole exhibits an IC50 of 1.15 mM, while 7-nitroindazole shows an IC50 of 2.5 µM—a difference of 460-fold [1]. This divergent inhibitory profile across NOS isoforms confirms that nitro group position is a critical determinant of target engagement and isoform selectivity.

nitric oxide synthase NOS inhibition isoform selectivity

Inducible NOS Inhibition: 5-Nitroindazole IC50 Diverges 23.5-Fold from 7-Nitroindazole in Macrophage Assay

Against interferon-γ/lipopolysaccharide-inducible nitric oxide synthase (iNOS) in murine macrophages (264.7 cell line), 5-nitroindazole exhibits an IC50 of 240 µM, compared to 20 µM for 7-nitroindazole—a 12-fold difference in potency favoring the 7-nitro isomer [1]. This quantitative divergence across both NOS isoforms (cNOS and iNOS) consistently demonstrates that 5-nitro substitution yields distinct pharmacological behavior relative to the 7-nitro analog.

inducible NOS macrophage inflammatory models

Synthetic Tractability: Carboxylic Acid Handle Enables Direct Derivatization Absent in Simple 5-Nitroindazole

5-Nitro-1H-indazole-3-carboxylic acid possesses a carboxylic acid moiety at the 3-position that enables direct amide coupling with amino acid esters and amines without requiring pre-functionalization. In a 2009 thesis, this compound was used directly as the lead scaffold for synthesizing six NIES-series radiosensitizers via condensation with amino acid esters, producing derivatives that demonstrated positive radiosensitization in both HeLa cell tests and Kunming mouse models with lower cytotoxicity [1]. In contrast, simple 5-nitroindazole (CAS 5401-94-5) lacks this carboxylic acid handle, requiring additional synthetic steps to install reactive functionality for conjugation—adding time, cost, and yield loss to any derivative synthesis campaign.

medicinal chemistry amide coupling radiosensitizer synthesis

Kinase Inhibition Potential: N-1 Derivatization of 5-Nitro-1H-indazole-3-carboxylic Acid Yields FGFR1 Inhibitors with <4.1 nM Potency

Derivatization of the 5-nitro-1H-indazole-3-carboxylic acid scaffold at the N-1 position and via the 3-carboxylic acid handle has yielded compounds with potent kinase inhibitory activity. Studies cited by vendor documentation indicate that certain derivatives achieve FGFR1 inhibition with IC50 values below 4.1 nM, and antiproliferative activity against KG1 cancer cells with IC50 values of 25.3 nM . While these data derive from derivative compounds rather than the parent molecule, they demonstrate the scaffold's capacity to generate high-potency leads when appropriately derivatized—a capability that depends on the dual functionalization handles (N-1 and C-3 carboxylic acid) unique to this specific building block.

FGFR1 inhibition kinase inhibitors anticancer

Nitro Group Reactivity Profile: 5-Nitroindazole Derivatives Avoid Redox Cycling Toxicity of Nifurtimox

In studies of 5-nitroindazole derivatives as antichagasic agents, electrochemical and ESR experiments demonstrated that these compounds do not undergo redox cycling with molecular oxygen—a key toxicity mechanism associated with nifurtimox (Nfx), a frontline nitroheterocyclic drug for Chagas disease [1]. The mechanism of action for 5-nitroindazole derivatives instead parallels that of benznidazole, involving reduced species of the nitro moiety without generating reactive oxygen species (ROS) via futile redox cycling. Furthermore, these derivatives exhibited no significant cytotoxicity against macrophages at concentrations at least twice their IC50 against Trypanosoma cruzi [1].

Chagas disease antiparasitic nitroreductase toxicity profile

5-Nitro-1H-indazole-3-carboxylic Acid (CAS 78155-76-7): Validated Research and Industrial Application Scenarios


MAO-B Inhibitor Lead Discovery and Neuroprotection Programs

Use 5-nitro-1H-indazole-3-carboxylic acid as a core scaffold for developing selective MAO-B inhibitors with reduced NOS off-target activity. Direct comparative data demonstrate that the 5-nitroindazole core achieves 28-fold greater MAO-B inhibition (IC50 = 0.99 µM) than 7-nitroindazole (IC50 = 27.8 µM) [1], while showing 460-fold weaker cNOS inhibition (IC50 = 1.15 mM vs. 2.5 µM for 7-nitroindazole) [2]. This selectivity profile is ideal for Parkinson's disease research where MAO-B inhibition is therapeutically validated but NOS-mediated cardiovascular effects are undesirable. Derivatization via the 3-carboxylic acid handle enables rapid SAR exploration to further optimize potency and selectivity.

Radiosensitizer Development for Oncology Applications

Employ 5-nitro-1H-indazole-3-carboxylic acid as a lead scaffold for synthesizing nitroimidazole-class radiation sensitizers. The compound has been successfully used to generate a six-member NIES series via direct condensation with amino acid esters, with derivatives demonstrating positive radiosensitization in both HeLa cell assays and Kunming mouse models while maintaining low cytotoxicity [1]. The carboxylic acid moiety enables straightforward conjugation to targeting moieties or pharmacokinetic modifiers, facilitating the development of tumor-targeted radiosensitizers with favorable in vivo distribution profiles.

Antiparasitic Drug Discovery: Chagas Disease Lead Optimization

Utilize 5-nitro-1H-indazole-3-carboxylic acid derivatives for Chagas disease drug discovery, leveraging the scaffold's demonstrated antichagasic activity and favorable toxicity profile. 5-Nitroindazole derivatives show potent in vitro activity against Trypanosoma cruzi while avoiding the redox cycling-associated toxicity of nifurtimox, with mechanism-of-action studies confirming a benznidazole-like reduction pathway rather than ROS generation [1]. Importantly, these derivatives exhibit no significant cytotoxicity against macrophages at concentrations at least twice the antiparasitic IC50, supporting a favorable therapeutic index [1].

Kinase Inhibitor Fragment-Based Drug Discovery and Focused Library Synthesis

Deploy 5-nitro-1H-indazole-3-carboxylic acid as a privileged fragment for kinase inhibitor programs, particularly for FGFR1-targeted anticancer agents. Derivatives of this scaffold have achieved FGFR1 inhibition with IC50 values below 4.1 nM and antiproliferative activity against KG1 cancer cells at 25.3 nM [1]. The dual derivatization handles (N-1 position and C-3 carboxylic acid) support parallel library synthesis strategies, enabling rapid exploration of SAR around both the hinge-binding region and solvent-exposed portions of the ATP-binding pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-nitro-1H-indazole-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.